![molecular formula C19H19NO2 B5215745 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5215745.png)
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde, also known as MPI or 4-MeO-PIP, is a synthetic compound that belongs to the class of indole-based cannabinoids. This compound has gained attention among researchers due to its potential therapeutic properties, especially in the field of cancer research.
Wirkmechanismus
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde acts on the endocannabinoid system, which is involved in various physiological processes, including pain, mood, and appetite regulation. Specifically, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde acts as a partial agonist of the CB1 receptor, which is primarily found in the brain, and the CB2 receptor, which is primarily found in the immune system. Activation of these receptors leads to a cascade of downstream signaling events, ultimately resulting in the observed physiological effects.
Biochemical and Physiological Effects:
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects. In cancer cells, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde inhibits cell proliferation and induces apoptosis. Additionally, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has also been shown to have analgesic properties, which may be useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been shown to have potent activity against cancer cells, which makes it a promising candidate for further research. However, there are also some limitations to using 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde in lab experiments. Its low yield during synthesis may make it difficult to obtain large quantities of the compound. Additionally, its partial agonist activity may make it difficult to study its effects in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde. One direction is to optimize the synthesis method to increase the yield of the compound. Another direction is to study the effects of 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde in vivo, particularly in animal models of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde and to identify any potential side effects or toxicity. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde as a potential therapeutic agent.
Synthesemethoden
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde can be synthesized through a multi-step synthesis process. The first step involves the reaction of 4-methylphenol with propylene oxide to obtain 3-(4-methylphenoxy)propanol. This intermediate is then reacted with indole-3-carboxaldehyde in the presence of an acid catalyst to obtain 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde. The overall yield of this synthesis process is around 10%.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been studied for its potential therapeutic properties, especially in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-[3-(4-methylphenoxy)propyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-15-7-9-17(10-8-15)22-12-4-11-20-13-16(14-21)18-5-2-3-6-19(18)20/h2-3,5-10,13-14H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSGHRJASJGDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5215667.png)
![5,7-dimethoxy-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5215675.png)
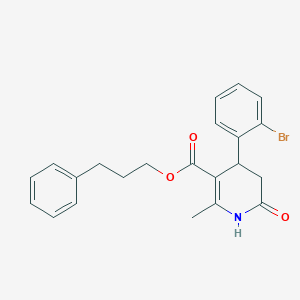
![8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile](/img/structure/B5215701.png)

![N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5215713.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5215718.png)
![ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate](/img/structure/B5215722.png)
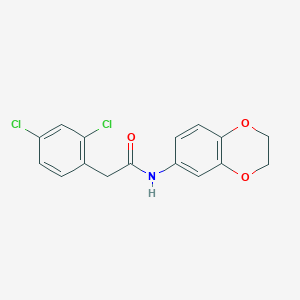
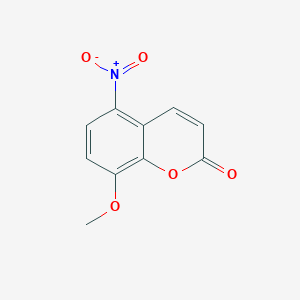
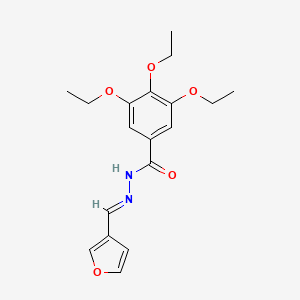
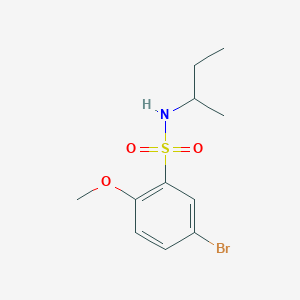
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-[(methylthio)methyl]-2-furamide](/img/structure/B5215753.png)